

An In-depth Technical Guide to Azido-PEG1-methyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG1-methyl ester

Cat. No.: B605817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological context of **Azido-PEG1-methyl ester**, a versatile heterobifunctional crosslinker.

Core Chemical Properties

Azido-PEG1-methyl ester is a chemical compound widely utilized in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its structure features an azide group for "click chemistry," a short polyethylene glycol (PEG) spacer to enhance solubility, and a methyl ester group.

Physicochemical and Identification Data

The key quantitative and identifying properties of **Azido-PEG1-methyl ester** are summarized in the table below.

Property	Value	Reference
IUPAC Name	methyl 3-(2-azidoethoxy)propanoate	[1]
CAS Number	1835759-80-2	[1]
Molecular Formula	C6H11N3O3	[1]
Molecular Weight	173.17 g/mol	[1]
Purity	Typically ≥98%	[1]
Appearance	Liquid	
Solubility	Soluble in water, DMSO, DMF, DCM	[2]
Storage Conditions	Long-term at -20°C, short-term at 0-4°C (dry and dark)	[1]

Experimental Protocols

The primary application of **Azido-PEG1-methyl ester** is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Below are detailed protocols for its synthesis and use in bioconjugation.

Synthesis of Azido-PEG1-methyl ester

A plausible synthetic route for **Azido-PEG1-methyl ester**, adapted from the synthesis of similar azido compounds, is presented below. This two-step process involves the initial synthesis of a halogenated precursor followed by azide substitution.

Step 1: Synthesis of methyl 3-(2-bromoethoxy)propanoate

- To a solution of 2-bromoethanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
- Cool the mixture to 0°C in an ice bath.
- Slowly add methyl acrylate (1 equivalent) to the reaction mixture.

- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 3-(2-bromoethoxy)propanoate.

Step 2: Synthesis of methyl 3-(2-azidoethoxy)propanoate (**Azido-PEG1-methyl ester**)

- Dissolve methyl 3-(2-bromoethoxy)propanoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the final product, **Azido-PEG1-methyl ester**.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the conjugation of **Azido-PEG1-methyl ester** to an alkyne-containing molecule.

Materials:

- **Azido-PEG1-methyl ester**
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Solvent (e.g., DMSO, water, or a mixture)
- Phosphate-buffered saline (PBS) for biological reactions

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG1-methyl ester** in DMSO.
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 200 mM stock solution of THPTA in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final concentration of 100 μM) and **Azido-PEG1-methyl ester** (e.g., 1.5 to 5 equivalents).
 - Add the appropriate buffer (e.g., PBS) or solvent to achieve the desired reaction volume.

- In a separate tube, premix CuSO₄ and THPTA in a 1:2 molar ratio to form the copper(I) catalyst complex.
- Add the Cu(I)/THPTA complex to the reaction mixture (e.g., to a final concentration of 0.5 mM copper).
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
- Reaction Conditions:
 - Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently agitated.
 - Protect the reaction from light if using light-sensitive molecules.
- Purification:
 - The resulting triazole-linked conjugate can be purified using methods appropriate for the specific product, such as size-exclusion chromatography, reversed-phase HPLC, or dialysis.

Application in PROTAC Development and Signaling Pathways

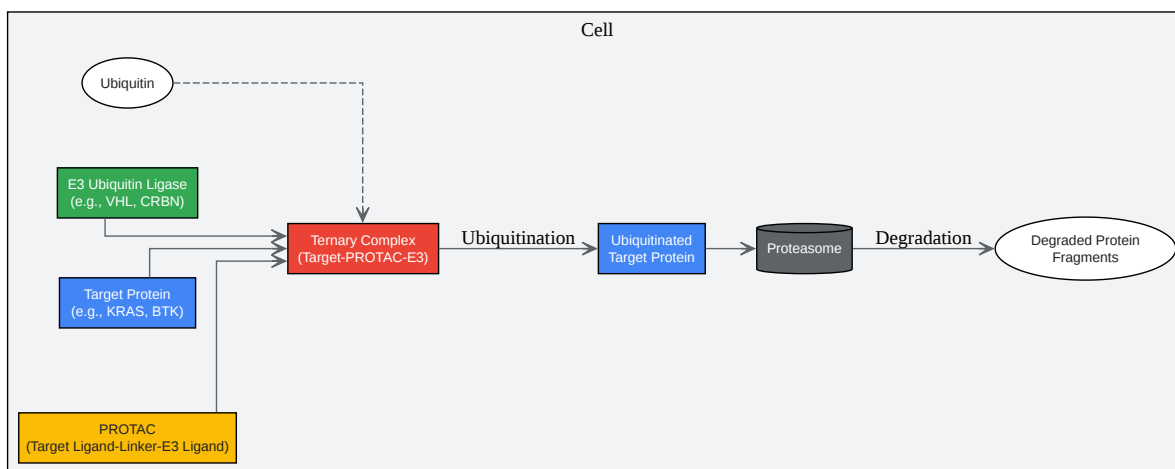
Azido-PEG1-methyl ester is a valuable building block in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The **Azido-PEG1-methyl ester** serves as a short, hydrophilic linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

The choice of ligands determines the specific signaling pathway that is modulated. For instance, a PROTAC can be designed to target oncogenic proteins like KRAS or BTK.

PROTAC-Mediated Degradation of a Target Protein

The following diagram illustrates the general mechanism of action for a PROTAC.

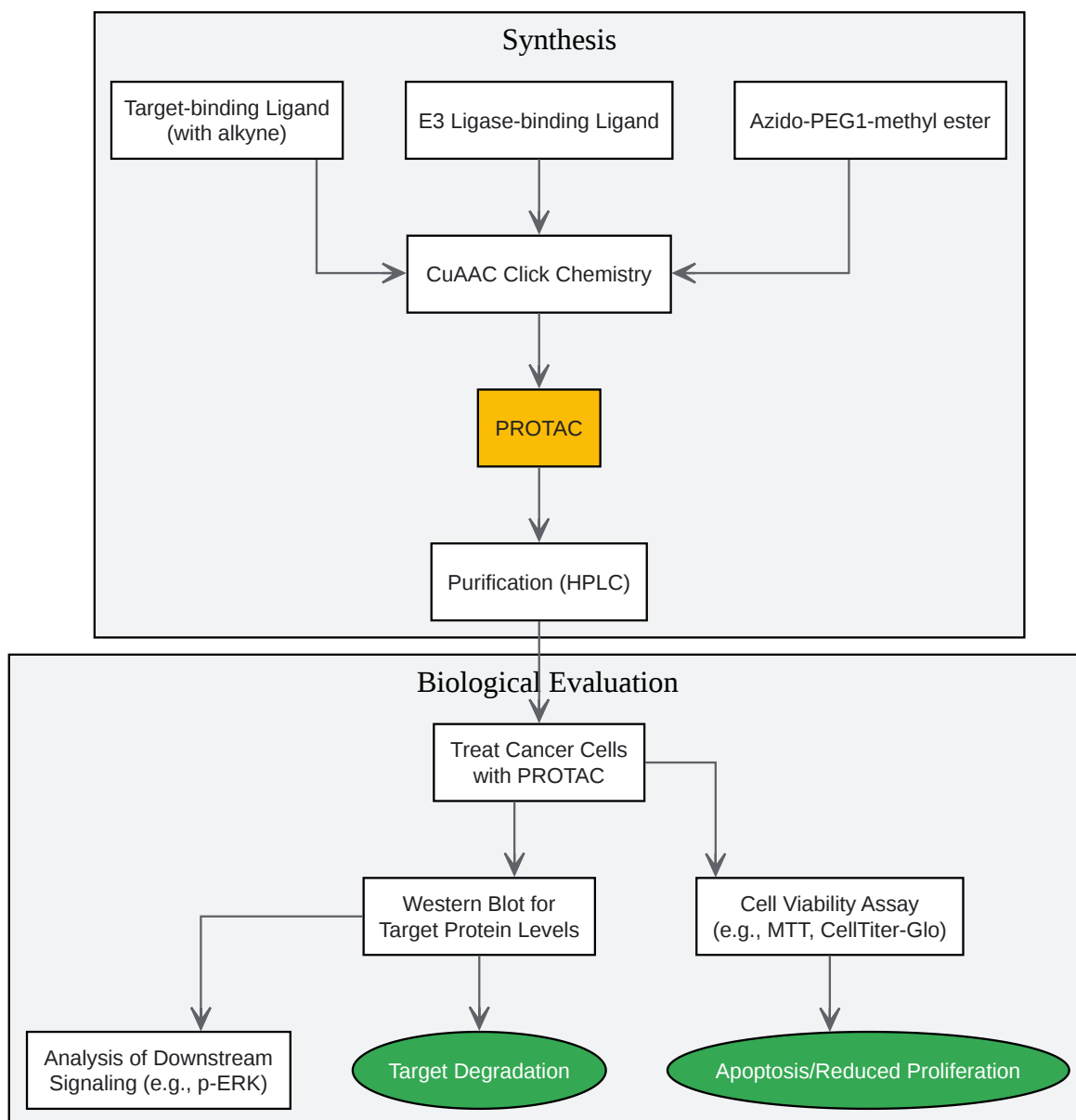


[Click to download full resolution via product page](#)

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC involves several key steps, from synthesis to biological evaluation.



[Click to download full resolution via product page](#)

Caption: Workflow for PROTAC synthesis and biological evaluation.

Conclusion

Azido-PEG1-methyl ester is a fundamental tool for researchers in chemistry and biology, enabling the straightforward and efficient linkage of molecular components. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of **Azido-PEG1-methyl ester** in a variety of research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azido-PEG1-methyl ester, 1835759-80-2 | BroadPharm [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG1-methyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605817#azido-peg1-methyl-ester-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com